

## A Technical Guide to Deuterium Labeling in Amantadine-d15

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Compound of Interest		
Compound Name:	Amantadine-d15	
Cat. No.:	B586517	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Amantadine-d15**, a deuterated isotopologue of the antiviral and antiparkinsonian drug Amantadine. The strategic replacement of hydrogen with deuterium offers a valuable tool for various research applications, primarily as a high-fidelity internal standard in quantitative analytical methods. This document details the specific positions of deuterium labeling, presents key quantitative data, and outlines experimental protocols for its characterization.

## **Deuterium Labeling Positions**

Amantadine (1-aminoadamantane) possesses a rigid tricyclic cage structure. In **Amantadine-d15**, all fifteen hydrogen atoms attached to the carbon skeleton of the adamantane cage are replaced by deuterium atoms. The two hydrogen atoms on the primary amine group remain as protium. This comprehensive labeling of the core structure ensures a significant mass shift from the parent molecule, which is ideal for mass spectrometry-based applications, while maintaining nearly identical physicochemical properties.[1][2]

The structures of Amantadine and its deuterated form, **Amantadine-d15**, are illustrated below, highlighting the substitution pattern.



on the adamantane cage.

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Caption: Chemical structures of Amantadine and Amantadine-d15.

### **Quantitative Data Summary**

**Amantadine-d15** is primarily used as an internal standard in bioanalytical assays to ensure accuracy and precision.[3][4] Its key properties and typical mass spectrometry parameters are summarized below.

Table 1: Physicochemical Properties and Isotopic Purity



Parameter	Value	Reference
CAS Number	33830-10-3	[2]
Molecular Formula	C10H2D15N	[2]
Molecular Weight	166.34 g/mol	[2]
Nominal Mass	166 u	

| Isotopic Purity | ≥98% |[2] |

Table 2: Mass Spectrometry Data for Quantitative Analysis

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Method	Reference
Amantadine	152.2	135.3	LC-MRM	[5]
Amantadine-d15	167.0	150.3	LC-MRM	[5]
Amantadine	152.2 → 135.3	107.4	LC-MS <sup>3</sup>	[5]

| Amantadine-d15 | 167.0 → 150.3 | 118.1 | LC-MS<sup>3</sup> |[5] |

### **Experimental Protocols**

The accurate characterization and quantification of **Amantadine-d15** are critical for its use as an internal standard. The following protocols outline standard methodologies for its analysis.

This protocol provides a robust method for the determination of amantadine in human plasma using **Amantadine-d15** as an internal standard.[5][6]

A. Sample Preparation (Protein Precipitation)

- Pipette 100 μL of human plasma into a microcentrifuge tube.
- Add 20 μL of Amantadine-d15 internal standard working solution (e.g., at 1 μg/mL).
- Add 300 μL of acetonitrile to precipitate plasma proteins.



- · Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- B. Liquid Chromatography Conditions
- LC System: Agilent 1200 Series or equivalent
- Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)[5]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile[5]
- Elution Mode: Isocratic with 70% A and 30% B[5]
- Flow Rate: 0.8 mL/min[5]
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Total Run Time: 3 minutes[5]
- C. Mass Spectrometry Conditions
- MS System: AB SCIEX QTRAP 5500 or equivalent[5]
- Ionization Mode: Electrospray Ionization (ESI), Positive[5]
- Scan Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - Amantadine: 152.2 → 135.3
  - Amantadine-d15: 167.0 → 150.3[5]

### Foundational & Exploratory





· Curtain Gas: 30 psi

• Collision Gas: Medium

IonSpray Voltage: 5500 V

Temperature: 550°C

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique to confirm the positions of deuteration and assess isotopic purity.[7]

#### A. Sample Preparation

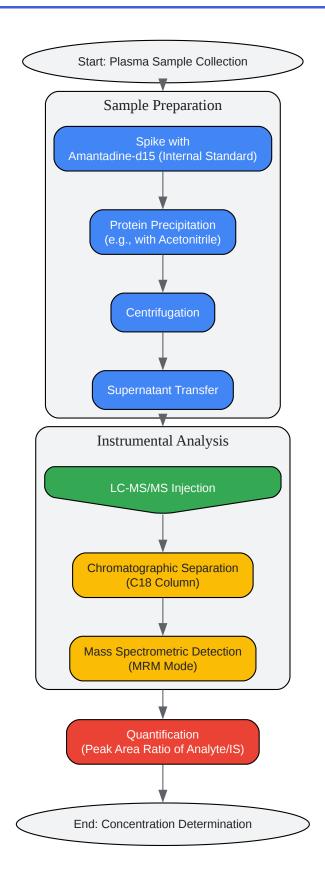
- Accurately weigh 5-10 mg of Amantadine-d15.
- Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube to a final concentration of 10-20 mg/mL.
- B. <sup>1</sup>H NMR (Proton NMR) Acquisition
- Spectrometer: 400 MHz or higher
- Experiment: Standard single-pulse proton NMR.
- Analysis: Acquire the spectrum with a sufficient number of scans. The absence or significant reduction of proton signals corresponding to the adamantane cage confirms high isotopic enrichment at these positions.
- C. <sup>2</sup>H NMR (Deuterium NMR) Acquisition
- Spectrometer: Equipped with a deuterium probe.
- Experiment: Standard single-pulse deuterium NMR.
- Analysis: The resulting spectrum will directly show signals corresponding to the deuterium nuclei, providing definitive confirmation of the presence and location of the deuterium atoms on the adamantane skeleton.[7]



## **Visualization of Experimental Workflow**

The logical flow for a typical bioanalytical study utilizing **Amantadine-d15** is depicted below. This workflow ensures the accurate quantification of the target analyte (Amantadine) in a biological matrix.





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Caption: Bioanalytical workflow for Amantadine using **Amantadine-d15**.



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